molecular formula C9H12NO2+ B14671656 Pyridinium, 4-(ethoxycarbonyl)-1-methyl- CAS No. 46052-17-9

Pyridinium, 4-(ethoxycarbonyl)-1-methyl-

Cat. No.: B14671656
CAS No.: 46052-17-9
M. Wt: 166.20 g/mol
InChI Key: RQVSRLSCWUJZKO-UHFFFAOYSA-N
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Description

Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is a quaternary ammonium compound with a pyridine ring substituted at the 4-position with an ethoxycarbonyl group and at the 1-position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-(ethoxycarbonyl)pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions for several hours .

Industrial Production Methods

In industrial settings, the production of quaternary pyridinium salts can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents, such as deep eutectic solvents, is also being explored to reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 4-(ethoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridinium, 4-(ethoxycarbonyl)-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function. The molecular targets include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

46052-17-9

Molecular Formula

C9H12NO2+

Molecular Weight

166.20 g/mol

IUPAC Name

ethyl 1-methylpyridin-1-ium-4-carboxylate

InChI

InChI=1S/C9H12NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4-7H,3H2,1-2H3/q+1

InChI Key

RQVSRLSCWUJZKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=[N+](C=C1)C

Origin of Product

United States

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